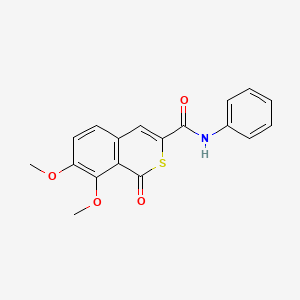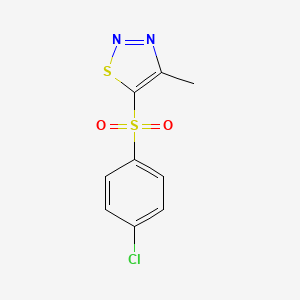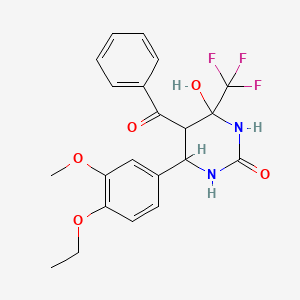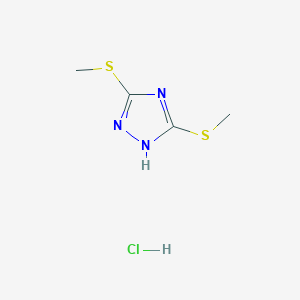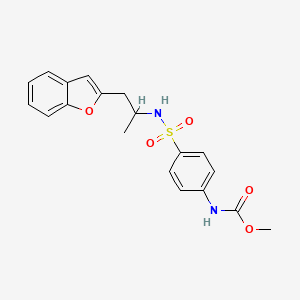
methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, is a chemical entity that appears to be related to sulfamoylbenzene derivatives. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and reactions that can be used to infer some aspects of the compound's chemistry.
Synthesis Analysis
The synthesis of related sulfamoyl compounds involves multiple steps, including the reaction of specific sulfamoyl chlorides with other chemical entities. For instance, the synthesis of an impurity in the antibacterial drug sulfamethizole involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride, followed by alkaline hydrolysis . This suggests that the synthesis of the compound may also involve the use of sulfamoyl chlorides and subsequent hydrolysis steps.
Molecular Structure Analysis
The molecular structure of sulfamoyl-related compounds is characterized by the presence of a sulfamoyl group attached to a benzene ring. In the case of the impurity found in sulfamethizole, the structure includes a thiadiazole ring and multiple sulfamoyl groups . This indicates that the compound may also have a complex structure with multiple functional groups attached to the benzene ring.
Chemical Reactions Analysis
Chemical reactions involving sulfamoyl compounds can lead to various products. For example, the N-S bond cleavage in a benzofuranyl carbamate derivative was examined, resulting in products such as carbofuran and its disulfide and trisulfide derivatives . This suggests that the compound may also undergo N-S bond cleavage under certain conditions, potentially leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfamoyl compounds can be influenced by their molecular structure. The presence of different functional groups can affect properties such as solubility, reactivity, and stability. For instance, the N-S bond cleavage of a benzofuranyl carbamate derivative was found to proceed with first-order kinetics in buffer solution, indicating a specific rate of reaction that could be influenced by the compound's structure . The presence of sulfhydryl reagents also affected the reaction, leading to thiolytic cleavage . These observations suggest that the physical and chemical properties of the compound would need to be studied in detail to fully understand its behavior.
Applications De Recherche Scientifique
Antimicrobial Properties
Methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, due to its structural characteristics, may possess antimicrobial properties similar to those observed in other benzofuran derivatives. In a study, substituted 1-benzofurans and 1-benzothiophenes, structurally related to benzofuran, were synthesized and exhibited considerable analgesic activity, suggesting potential antimicrobial and therapeutic applications (Rádl, Hezký, Konvička, & Krejci, 2000).
Antitumor Activity
Benzofuran compounds have demonstrated antitumor activities in various studies. R17934-NSC 238159, a compound containing a benzimidazole moiety, similar in complexity to methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate, showed significant activity against several experimental tumors, including lymphoid L1210 leukemia and melanotic melanoma B16, highlighting the potential of benzofuran derivatives in cancer treatment (Atassi & Tagnon, 1975).
Enzyme Inhibition
Compounds with structural features similar to methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate have been studied for their ability to inhibit specific enzymes. For example, novel sulfonamide-based carbamates were synthesized as selective inhibitors of butyrylcholinesterase (BChE), an enzyme related to the pathology of Alzheimer's disease. Some of these compounds showed higher inhibitory activity against BChE than the clinically used rivastigmine, suggesting that benzofuran carbamate derivatives could have therapeutic potential in neurodegenerative diseases (Magar et al., 2021).
Chemical Synthesis and Characterization
Benzofuran derivatives like methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate are also important in chemical synthesis and characterization studies. For instance, Suzuki-Miyaura coupling has been applied to aryl carbamates, carbonates, and sulfamates, demonstrating the versatility of benzofuran derivatives in organic synthesis and the development of new pharmaceuticals (Quasdorf, Riener, Petrova, & Garg, 2009).
Propriétés
IUPAC Name |
methyl N-[4-[1-(1-benzofuran-2-yl)propan-2-ylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(11-16-12-14-5-3-4-6-18(14)26-16)21-27(23,24)17-9-7-15(8-10-17)20-19(22)25-2/h3-10,12-13,21H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDDMSDGEDEKJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(1-(benzofuran-2-yl)propan-2-yl)sulfamoyl)phenyl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-methoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2505947.png)
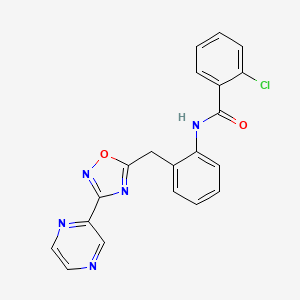
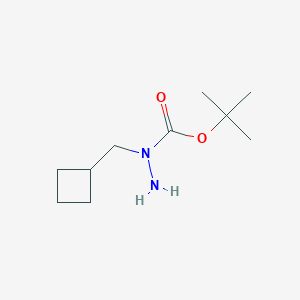
![2-[(3-bromo-5-chloro-2-ethoxyphenyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2505955.png)
![3-(4-chlorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
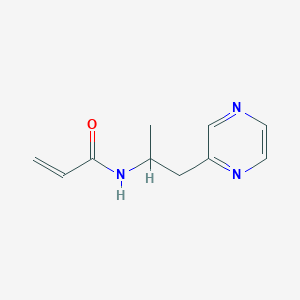
![2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2505960.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2505962.png)
![(E)-3-[5-chloro-2-(dimethylamino)-1-(4-fluorophenyl)imidazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B2505963.png)

